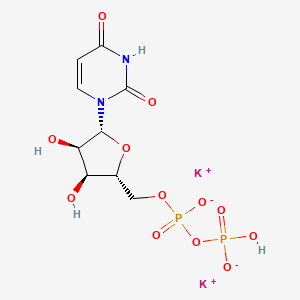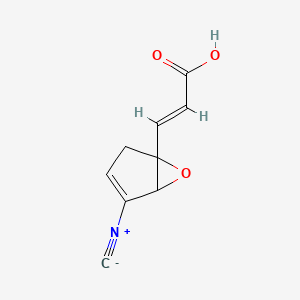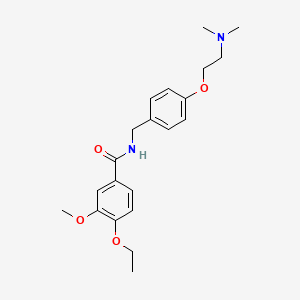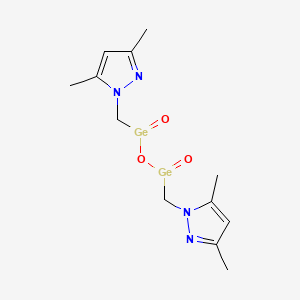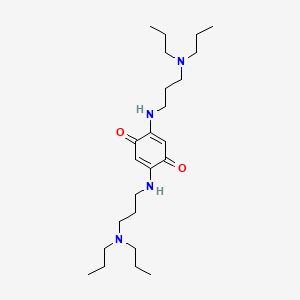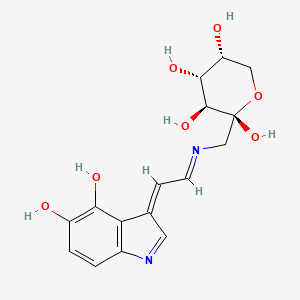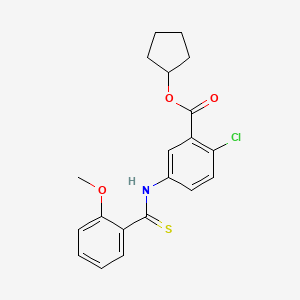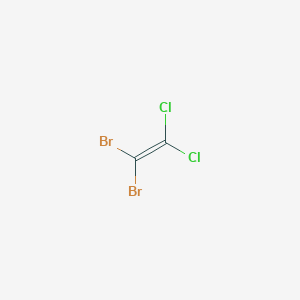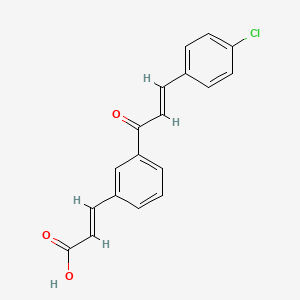
1-Butanethiol, 2-amino-4-(methylthio)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanethiol, 2-amino-4-(methylthio)-, (2S)- is a chemical compound with the molecular formula C5H13NS2. It is also known by its systematic name (2S)-2-amino-4-(methylthio)-1-butanethiol. This compound is characterized by the presence of an amino group, a thiol group, and a methylthio group, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanethiol, 2-amino-4-(methylthio)-, (2S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-(methylthio)butanoic acid with a reducing agent to form the desired thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 1-Butanethiol, 2-amino-4-(methylthio)-, (2S)- may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Butanethiol, 2-amino-4-(methylthio)-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted amino and thiol compounds.
Scientific Research Applications
1-Butanethiol, 2-amino-4-(methylthio)-, (2S)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-Butanethiol, 2-amino-4-(methylthio)-, (2S)- involves its interaction with molecular targets such as enzymes and receptors. The amino and thiol groups can form covalent bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methylthio)butanoic acid: Similar structure but lacks the thiol group.
2-Amino-4-(methylthio)butanol: Similar structure but has a hydroxyl group instead of a thiol group.
2-Amino-4-(methylthio)butanone: Similar structure but contains a ketone group instead of a thiol group.
Uniqueness
1-Butanethiol, 2-amino-4-(methylthio)-, (2S)- is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
139428-86-7 |
|---|---|
Molecular Formula |
C5H13NS2 |
Molecular Weight |
151.3 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutane-1-thiol |
InChI |
InChI=1S/C5H13NS2/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
InChI Key |
NSPBTQHSHXESOT-YFKPBYRVSA-N |
Isomeric SMILES |
CSCC[C@@H](CS)N |
Canonical SMILES |
CSCCC(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




